molecular formula C17H16N2O5S B2853738 3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034431-45-1

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2853738
CAS No.: 2034431-45-1
M. Wt: 360.38
InChI Key: DJCOSWWHSYVYMK-UHFFFAOYSA-N
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Description

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of a naphthalene sulfonyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride. This intermediate is then reacted with pyrrolidine to form the naphthalen-1-ylsulfonyl pyrrolidine derivative. The final step involves the cyclization of this intermediate with oxazolidine-2,4-dione under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of functionalized products.

Scientific Research Applications

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for biological activity screening, including potential antimicrobial and anticancer properties.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is not fully understood but is believed to involve interactions with specific molecular targets. The naphthalene sulfonyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine and oxazolidine rings could influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene sulfonyl derivatives: These compounds share the naphthalene sulfonyl group and may exhibit similar reactivity and biological activity.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are known for their diverse biological activities and are used in various medicinal chemistry applications.

    Oxazolidine-2,4-dione derivatives: These compounds are of interest due to their potential pharmaceutical applications, particularly as antibacterial agents.

Uniqueness

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of these three functional groups in a single molecule. This unique structure may confer distinct properties, such as enhanced biological activity or specific reactivity patterns, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-16-11-24-17(21)19(16)13-8-9-18(10-13)25(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCOSWWHSYVYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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